molecular formula C16H14O4 B191598 (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol CAS No. 74560-05-7

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol

Cat. No.: B191598
CAS No.: 74560-05-7
M. Wt: 270.28 g/mol
InChI Key: YHZDBBUEVZEOIY-UHFFFAOYSA-N
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Description

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol is a natural product that belongs to the class of organic compounds known as pterocarpans. These compounds contain the 6H-1benzofuro[3,2-c]chromene skeleton and are derivatives of isoflavonoids . This compound is found in the genus Erythrina and has been studied for its various biological activities .

Mechanism of Action

Target of Action

Isomedicarpin is a natural product that can be found in Erythrina

Mode of Action

The specific mode of action of Isomedicarpin is currently unknown due to the lack of comprehensive studies on this compound. It is suggested that the compound interacts with its targets, leading to changes at the molecular level . .

Biochemical Pathways

The biochemical pathways affected by Isomedicarpin are not well-understood at this time. Given the compound’s natural origin, it is plausible that it may interact with various biochemical pathways. Specific details about these pathways and their downstream effects are currently lacking in the literature .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It is suggested that the compound may have some biological activity, given its natural origin . .

Preparation Methods

The synthesis of isomedicarpin involves a three-step process starting from benzyloxyisoflavone. The key step in this synthesis is the hydrogenative cyclisation of the isoflavone to form the pterocarpan structure This method is efficient and provides a good yield of the desired product

Chemical Reactions Analysis

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol undergoes various chemical reactions typical of pterocarpans. These include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert isomedicarpin to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the isomedicarpin molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol is similar to other pterocarpans such as medicarpin, homopterocarpin, and glycinol . These compounds share the same core structure but differ in their functional groups and specific biological activities. This compound is unique in its specific reactivity and biological effects, making it a valuable compound for research .

Similar Compounds

  • Medicarpin
  • Homopterocarpin
  • Glycinol
  • Demethylmedicarpin
  • Maackiain

Properties

IUPAC Name

3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZDBBUEVZEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74560-05-7
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

106 °C
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Reactant of Route 2
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Reactant of Route 3
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Reactant of Route 4
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Reactant of Route 5
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Reactant of Route 6
(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Customer
Q & A

Q1: What is interesting about the synthesis of Isomedicarpin?

A1: Isomedicarpin can be synthesized via a novel "hydrogenative cyclization" of specific benzyloxyisoflavones, like compound (2) in the referenced study []. This method offers a new route to access pterocarpans, a class of compounds with diverse biological activities [].

Q2: Has Isomedicarpin been found in nature?

A2: Yes, Isomedicarpin has been identified in the aerial parts of the plant Arachis hypogaea, commonly known as peanut []. This finding suggests potential biological roles for this compound within the plant and possibly in other organisms.

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